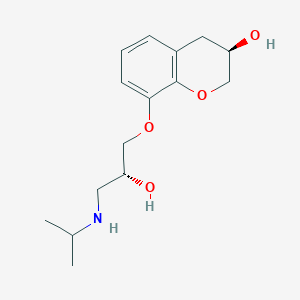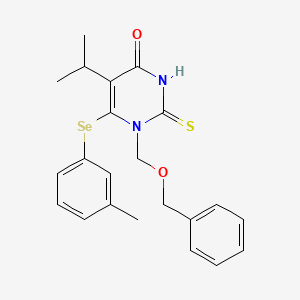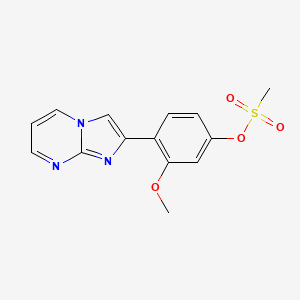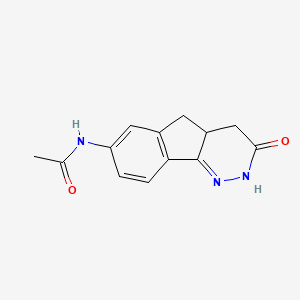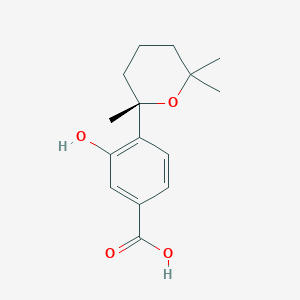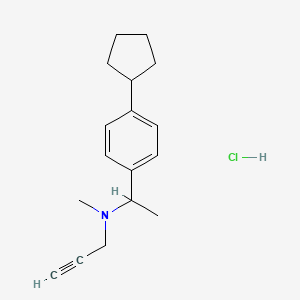
1H-Imidazo(1,2-a)pyridin-4-ium, 1,1'-hexamethylenebis(2-(p-bromophenyl)-, dibromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Imidazo(1,2-a)pyridin-4-ium, 1,1’-hexamethylenebis(2-(p-bromophenyl)-, dibromide is a complex organic compound known for its unique structure and properties. This compound is characterized by the presence of imidazo and pyridin rings, which are fused together, and two bromophenyl groups connected by a hexamethylene bridge. The dibromide form indicates the presence of two bromide ions associated with the compound.
Preparation Methods
The synthesis of 1H-Imidazo(1,2-a)pyridin-4-ium, 1,1’-hexamethylenebis(2-(p-bromophenyl)-, dibromide typically involves multi-step organic reactions. The process begins with the preparation of the imidazo and pyridin rings, followed by the introduction of the bromophenyl groups. The final step involves the formation of the hexamethylene bridge and the addition of bromide ions to form the dibromide salt. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.
Chemical Reactions Analysis
1H-Imidazo(1,2-a)pyridin-4-ium, 1,1’-hexamethylenebis(2-(p-bromophenyl)-, dibromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenyl groups can undergo substitution reactions with nucleophiles, leading to the formation of new derivatives.
Addition: The compound can participate in addition reactions with electrophiles, resulting in the formation of new compounds.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1H-Imidazo(1,2-a)pyridin-4-ium, 1,1’-hexamethylenebis(2-(p-bromophenyl)-, dibromide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 1H-Imidazo(1,2-a)pyridin-4-ium, 1,1’-hexamethylenebis(2-(p-bromophenyl)-, dibromide involves its interaction with molecular targets and pathways within cells. The compound can bind to specific enzymes or receptors, leading to the modulation of cellular processes. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
1H-Imidazo(1,2-a)pyridin-4-ium, 1,1’-hexamethylenebis(2-(p-bromophenyl)-, dibromide can be compared with other similar compounds, such as:
1H-Imidazo(1,2-a)pyridin-4-ium derivatives: These compounds have similar structures but may differ in the substituents attached to the imidazo and pyridin rings.
Bromophenyl derivatives: Compounds with bromophenyl groups that may have different bridging groups or additional functional groups.
Hexamethylene-bridged compounds: Compounds with a hexamethylene bridge but different aromatic or heterocyclic groups.
The uniqueness of 1H-Imidazo(1,2-a)pyridin-4-ium, 1,1’-hexamethylenebis(2-(p-bromophenyl)-, dibromide lies in its specific combination of structural features, which contribute to its distinct chemical and biological properties.
Properties
CAS No. |
93835-31-5 |
|---|---|
Molecular Formula |
C32H30Br4N4 |
Molecular Weight |
790.2 g/mol |
IUPAC Name |
2-(4-bromophenyl)-1-[6-[2-(4-bromophenyl)imidazo[1,2-a]pyridin-4-ium-1-yl]hexyl]imidazo[1,2-a]pyridin-4-ium;dibromide |
InChI |
InChI=1S/C32H30Br2N4.2BrH/c33-27-15-11-25(12-16-27)29-23-35-19-7-3-9-31(35)37(29)21-5-1-2-6-22-38-30(26-13-17-28(34)18-14-26)24-36-20-8-4-10-32(36)38;;/h3-4,7-20,23-24H,1-2,5-6,21-22H2;2*1H/q+2;;/p-2 |
InChI Key |
CRMMJHQZRQGHMB-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=[N+]2C=C(N(C2=C1)CCCCCCN3C4=CC=CC=[N+]4C=C3C5=CC=C(C=C5)Br)C6=CC=C(C=C6)Br.[Br-].[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


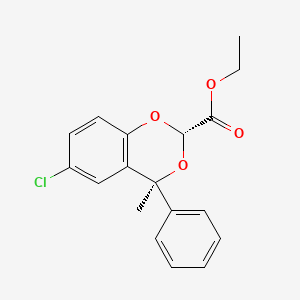
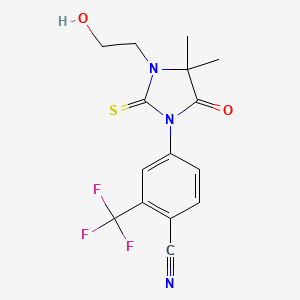
![1-[(E)-3-pyridin-3-ylprop-2-enoyl]pyrrolidin-2-one;hydrochloride](/img/structure/B12772799.png)
